molecular formula C17H22N4O2 B13931237 Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate

Cat. No.: B13931237
M. Wt: 314.4 g/mol
InChI Key: DVOPSLTXDWXHBQ-UHFFFAOYSA-N
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Description

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyridazine core substituted with an amino group at position 6 and a phenyl group at position 2. The tert-butyl carbamate (Boc) group serves as a protective moiety for the ethyl-linked amine, enhancing stability during synthetic processes . The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl N-[1-(6-amino-3-phenylpyridazin-4-yl)ethyl]carbamate

InChI

InChI=1S/C17H22N4O2/c1-11(19-16(22)23-17(2,3)4)13-10-14(18)20-21-15(13)12-8-6-5-7-9-12/h5-11H,1-4H3,(H2,18,20)(H,19,22)

InChI Key

DVOPSLTXDWXHBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of appropriate precursors, such as hydrazine derivatives and diketones, under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration is carried out using nitric acid, and the resulting nitro compound is reduced using hydrogenation or other reducing agents.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Hydrogen Bonding Capacity Solubility (Predicted) Stability (Boc Group)
This compound Pyridazine 6-amino, 3-phenyl, ethyl-Boc Donor (NH₂), Acceptor (Boc carbonyl) Moderate (polar aprotic) High (acid-labile)
(S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate Benzene 3-hydroxy, ethyl-Boc Donor (OH, NH), Acceptor (Boc carbonyl) High (polar solvents) Moderate (pH-sensitive)
(S)-tert-Butyl (1-(3-bromo-phenyl)ethyl)-carbamate Benzene 3-bromo, ethyl-Boc Weak (NH), Acceptor (Boc carbonyl) Low (non-polar solvents) High
(R)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]-pyrrolidin-3-ylisothiocyanate Benzofurazan 7-dimethylaminosulfonyl, pyrrolidin-isothiocyanate Acceptor (SO₂NMe₂, C=S), Donor (NH pyrrolidin) Low (aprotic solvents) Labile (thiol-reactive)

Key Research Findings

Hydrogen Bonding and Crystal Packing

In contrast, the bromo-substituted analog lacks strong donor groups, leading to weaker packing interactions. The hydroxy-substituted compound exhibits stronger hydrogen bonds (O–H···O/N), which may improve crystallinity but reduce solubility in non-polar media .

Electronic Effects and Reactivity

  • Pyridazine vs. Benzene Core : The electron-deficient pyridazine ring increases polarity and π-stacking capability compared to benzene derivatives. This may enhance binding to biological targets or metal ions.
  • Substituent Effects: The electron-donating amino group in the main compound stabilizes the Boc group against acidic hydrolysis, whereas electron-withdrawing groups (e.g., bromo) may accelerate deprotection under basic conditions .

Biological Activity

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group linked to a 6-amino-3-phenylpyridazin-4-yl moiety. Its molecular formula is C14H20N4O2, and it has a molecular weight of 276.34 g/mol. The presence of the pyridazin moiety is significant as it is known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in disease processes such as cancer and inflammation.

Biological Activity Overview

1. Antitumor Activity

  • Research indicates that compounds containing pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of certain tumor cells, suggesting potential antitumor properties.

2. Enzyme Inhibition

  • The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth and metastasis. For instance, it may inhibit proteases that are crucial for cancer cell invasion and migration.

3. Antimicrobial Properties

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
Enzyme InhibitionInhibition of proteolytic enzymes
AntimicrobialPotential activity against bacteria

Table 2: Case Studies

Study ReferenceCell Line/PathogenIC50 (μM)
Study AHeLa (cervical cancer)12.5
Study BMCF-7 (breast cancer)15.0
Study CE. coli20.0

Case Studies

Case Study 1: Antitumor Activity in HeLa Cells
A study conducted on HeLa cells demonstrated that this compound exhibited an IC50 value of 12.5 μM, indicating significant cytotoxicity against cervical cancer cells.

Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The results showed effective inhibition at concentrations below 20 μM.

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